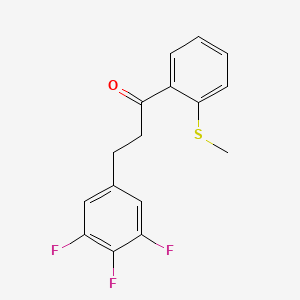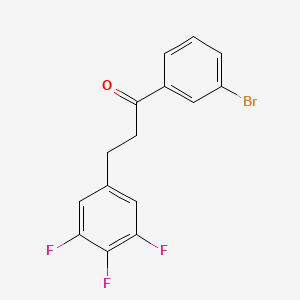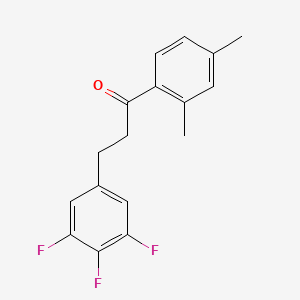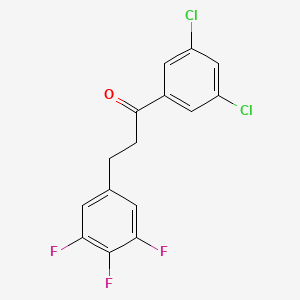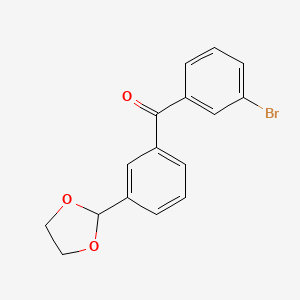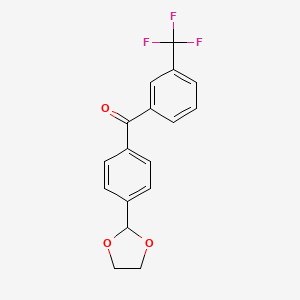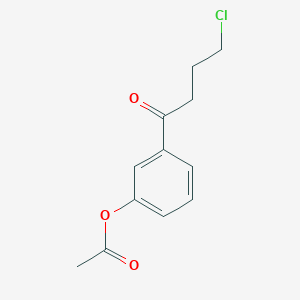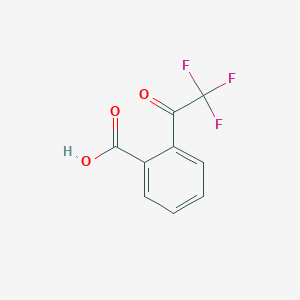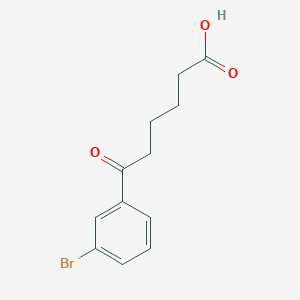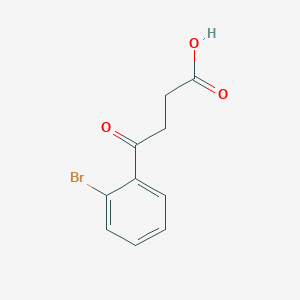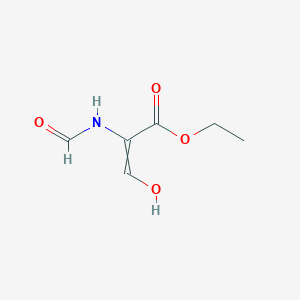
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is a chemical compound with a complex structure that includes a propenoic acid backbone, a formylamino group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester typically involves the esterification of 2-Propenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic environment to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formylamino group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Propenoic acid, 2-(formylamino)-3-oxo-, ethyl ester.
Reduction: Formation of 2-Propenoic acid, 2-(amino)-3-hydroxy-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the formylamino and hydroxy groups, making it less reactive in certain chemical reactions.
2-Propenoic acid, 3-hydroxy-, ethyl ester: Similar structure but without the formylamino group, affecting its chemical properties and reactivity.
2-Propenoic acid, 2-(amino)-3-hydroxy-, ethyl ester:
Uniqueness
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is unique due to the presence of both formylamino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
ethyl 2-formamido-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9) |
Clave InChI |
RJBSOMXFPQSWKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CO)NC=O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


